molecular formula C16H22N8O B2467667 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 2034550-19-9

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2467667
CAS No.: 2034550-19-9
M. Wt: 342.407
InChI Key: FLMXFBSDMSTJSD-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide is a synthesized organic compound with potential applications in various scientific fields. The chemical structure is comprised of a triazine ring, pyrazine carboxamide, and a dimethylamino group, endowing it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide typically involves a multi-step process:

  • Formation of the Triazine Core: : The core structure can be synthesized by reacting cyanuric chloride with dimethylamine and piperidine under controlled conditions, such as low temperature to avoid side reactions.

  • Coupling with Pyrazine Carboxamide: : The final step involves coupling the triazine derivative with pyrazine-2-carboxamide, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial synthesis could follow similar steps with optimizations for scale, such as continuous flow reactors for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the dimethylamino group, forming N-oxide derivatives.

  • Reduction: : Reduction can occur, especially in the triazine ring, leading to partially hydrogenated products.

  • Substitution: : Nucleophilic substitution reactions are common, particularly on the triazine ring due to the electron-withdrawing effects of the dimethylamino and piperidine substituents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other peroxides.

  • Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Hydrogenated triazine ring compounds.

  • Substitution Products: : Varied depending on the nucleophile used, leading to diverse triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, including potential catalysts or ligands in coordination chemistry.

Biology and Medicine

In biology and medicine, it exhibits potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets, showing antimicrobial or anticancer activity.

Industry

In the industrial sector, this compound may serve as an intermediate for the production of agrochemicals or pharmaceuticals, owing to its versatile reactivity.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, the triazine ring might interact with nucleotide-binding sites, while the pyrazine carboxamide can form hydrogen bonds with amino acid residues, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide

  • N-((4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide

Uniqueness

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide stands out due to its specific substituents that enhance its solubility and interaction with biological molecules, potentially leading to higher efficacy in biological applications.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-23(2)15-20-13(11-19-14(25)12-10-17-6-7-18-12)21-16(22-15)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXFBSDMSTJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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